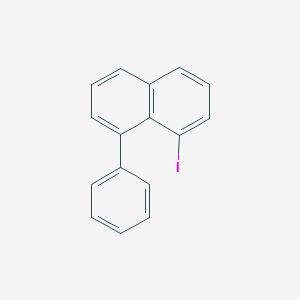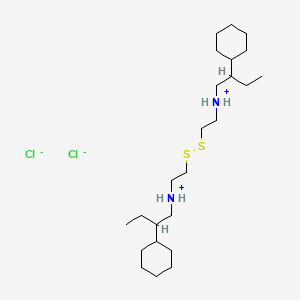
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is a chemical compound characterized by the presence of disulfide bonds and cyclohexylbutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride typically involves the reaction of appropriate amines with disulfide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the disulfide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes through its disulfide bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond formation and reduction.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s ability to modulate biological processes and chemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disulfide, bis(2-((2-phenylethyl)amino)ethyl)-, dihydrochloride
- Disulfide, bis(2-((2-methylpropyl)amino)ethyl)-, dihydrochloride
Uniqueness
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is unique due to the presence of cyclohexylbutyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
38920-72-8 |
|---|---|
Formule moléculaire |
C24H50Cl2N2S2 |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
2-cyclohexylbutyl-[2-[2-(2-cyclohexylbutylazaniumyl)ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C24H48N2S2.2ClH/c1-3-21(23-11-7-5-8-12-23)19-25-15-17-27-28-18-16-26-20-22(4-2)24-13-9-6-10-14-24;;/h21-26H,3-20H2,1-2H3;2*1H |
Clé InChI |
GCOGQJXSJCRKPR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C[NH2+]CCSSCC[NH2+]CC(CC)C1CCCCC1)C2CCCCC2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


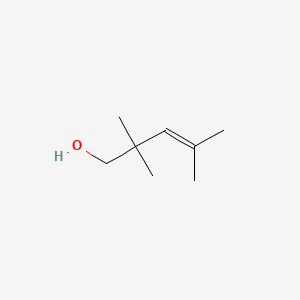
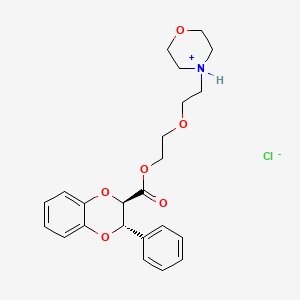
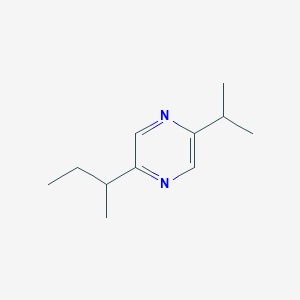

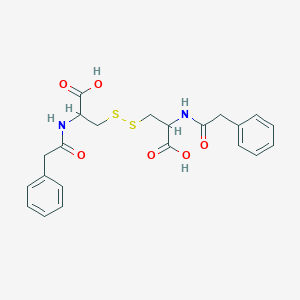
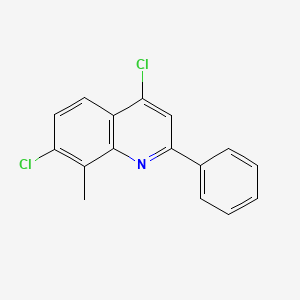
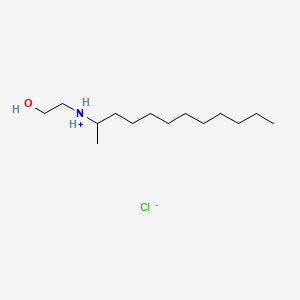
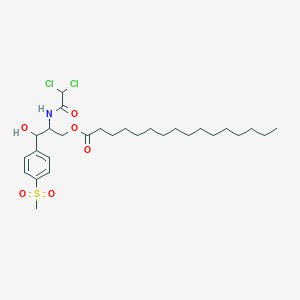

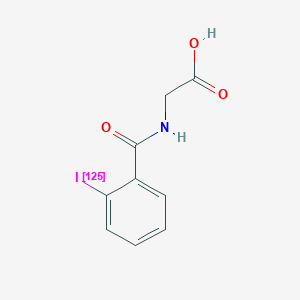
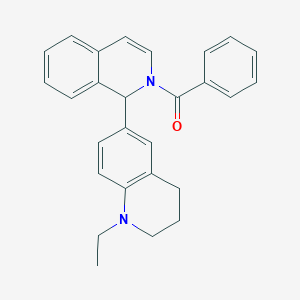
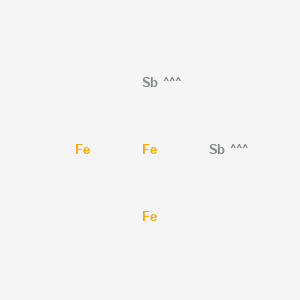
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
